2-Nitrosobenzene-1,3-diol
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Overview
Description
2-Nitrosobenzene-1,3-diol is an organic compound characterized by the presence of a nitroso group (-NO) and two hydroxyl groups (-OH) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitrosobenzene-1,3-diol can be synthesized through several methods:
Oxidation of Amino Precursors: One common method involves the oxidation of 2-aminophenol using oxidizing agents such as sodium dichromate or peracetic acid.
Reduction of Nitro Precursors: Another approach is the reduction of 2-nitrophenol to 2-nitrosophenol, followed by further oxidation to this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Nitrosobenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert it back to the corresponding amino or hydroxylamine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitroso group can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, peracetic acid.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Reaction Conditions: Typically, these reactions are carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
Oxidation: Quinones.
Reduction: Aminophenols or hydroxylamines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-Nitrosobenzene-1,3-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitrosobenzene-1,3-diol involves its interaction with various molecular targets:
Nitroso Group Reactivity: The nitroso group can participate in redox reactions, forming reactive intermediates that can interact with nucleophiles and electrophiles.
Pathways Involved: The compound can undergo tautomerization, dimerization, and other transformations that influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-Nitrosobenzene-1,3-diol can be compared with other similar compounds, such as:
Nitrosobenzene: Lacks the hydroxyl groups, making it less reactive in certain types of reactions.
2-Aminophenol: Contains an amino group instead of a nitroso group, leading to different reactivity and applications.
2-Nitrophenol: Contains a nitro group instead of a nitroso group, affecting its redox properties and reactivity.
Properties
CAS No. |
66266-79-3 |
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Molecular Formula |
C6H5NO3 |
Molecular Weight |
139.11 g/mol |
IUPAC Name |
2-nitrosobenzene-1,3-diol |
InChI |
InChI=1S/C6H5NO3/c8-4-2-1-3-5(9)6(4)7-10/h1-3,8-9H |
InChI Key |
VBIXSHPPIPNDLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N=O)O |
Origin of Product |
United States |
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